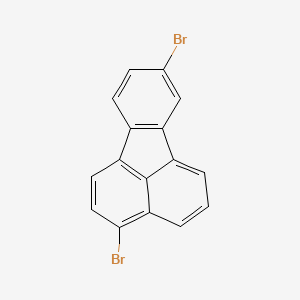
3,8-Dibromofluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dibromofluoranthene is a useful research compound. Its molecular formula is C16H8Br2 and its molecular weight is 360.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,8-Dibromofluoranthene, and how can researchers optimize yields?
- Methodological Answer : Bromination of fluoranthene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C) is a common approach. Selective substitution at the 3,8-positions can be achieved by optimizing reaction time and stoichiometry (e.g., 2 equivalents of Br₂). Post-synthesis purification via column chromatography (silica gel, hexane/dichloromethane gradient) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting catalyst loading .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to identify bromine substitution patterns and fluorine coupling. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₈Br₂F⁺, exact mass 385.89 g/mol). Fourier-transform infrared spectroscopy (FT-IR) verifies C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. X-ray crystallography may resolve ambiguities in regiochemistry, though crystal growth requires slow evaporation of non-polar solvents (e.g., hexane) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (EN 374 standard) and lab coats to prevent dermal contact. Work in a fume hood to avoid inhalation of airborne particles. In case of spills, employ inert adsorbents (e.g., vermiculite) and dispose of waste via halogenated organic waste streams. Respiratory protection (e.g., N95 masks) is mandatory during powder handling. Always reference Safety Data Sheets (SDS) for halogenated aromatics and validate protocols with institutional safety officers .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its applicability in organic semiconductors?
- Methodological Answer : The electron-withdrawing bromine and fluorine substituents lower the HOMO-LUMO gap, enhancing charge transport properties. Computational modeling (DFT at B3LYP/6-31G* level) predicts π-π stacking behavior, which can be experimentally validated via cyclic voltammetry (CV) to measure redox potentials. Fabricate thin films via spin-coating (chlorobenzene solvent) and characterize mobility using field-effect transistor (FET) architectures. Compare with non-halogenated fluoranthene derivatives to isolate substituent effects .
Q. What strategies resolve contradictions in reported reactivity of this compound under cross-coupling conditions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from competing debromination. Mitigate this by using Pd(PPh₃)₄ with aryl boronic esters (e.g., pinacol boronate) in degassed toluene/ethanol (3:1) at 80°C. Monitor reaction progress via GC-MS to detect intermediate debromination byproducts. Alternative ligands (e.g., SPhos) improve stability of palladium intermediates. Kinetic studies (variable-temperature NMR) can identify side-reaction pathways .
Q. How can researchers assess the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate the compound in activated sludge (pH 7, 25°C) and measure BOD₅ (biochemical oxygen demand). For photodegradation studies, use a solar simulator (λ > 290 nm) and analyze degradation products via LC-QTOF-MS. Hydrolysis stability is assessed in buffered solutions (pH 4–9) at 50°C for 5 days. Compare half-lives with regulatory thresholds (e.g., REACH) to classify environmental risk .
Q. Methodological Guidance for Data Reporting
Q. What experimental details must be included in publications to ensure reproducibility of this compound synthesis?
- Key Requirements :
- Exact stoichiometry, catalyst loading, and reaction time.
- Purification solvents, gradients (for chromatography), and melting points.
- NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS spectra.
- Crystallographic data (CCDC deposition number if available).
- Safety and waste disposal protocols compliant with institutional guidelines .
特性
CAS番号 |
6376-56-3 |
|---|---|
分子式 |
C16H8Br2 |
分子量 |
360.04 g/mol |
IUPAC名 |
3,8-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChIキー |
BWEMYDQPGWAUSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Br)Br |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Br)Br |
Key on ui other cas no. |
6376-56-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















